molecular formula C10H19NO B14713773 Aziridinone, 1,3-bis(1,1-dimethylethyl)- CAS No. 14387-89-4

Aziridinone, 1,3-bis(1,1-dimethylethyl)-

Cat. No.: B14713773
CAS No.: 14387-89-4
M. Wt: 169.26 g/mol
InChI Key: CEPIDWHUQBLHJH-UHFFFAOYSA-N
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Description

Aziridinone, 1,3-bis(1,1-dimethylethyl)-, also known as 1,3-di-tert-butylaziridinone, is an organic compound with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.2640 g/mol . This compound is characterized by the presence of an aziridinone ring, which is a three-membered ring containing nitrogen and oxygen atoms. The tert-butyl groups attached to the aziridinone ring provide steric hindrance, making the compound relatively stable.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aziridinone, 1,3-bis(1,1-dimethylethyl)- can be synthesized through the reaction of N-(tert-butyl)-2-bromo-3,3-dimethylbutanamide with a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction proceeds via intramolecular cyclization to form the aziridinone ring .

Industrial Production Methods: Industrial production of aziridinone, 1,3-bis(1,1-dimethylethyl)- typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: Aziridinone, 1,3-bis(1,1-dimethylethyl)- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridinone ring opens up to form new products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: Products include aziridine N-oxides.

    Reduction: Products include amines.

    Substitution: Products vary depending on the nucleophile used, but generally include substituted aziridines.

Scientific Research Applications

Aziridinone, 1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of aziridinone, 1,3-bis(1,1-dimethylethyl)- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may interact with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

    Aziridine: A simpler analog with a three-membered ring containing nitrogen.

    Aziridinone: The parent compound without the tert-butyl groups.

    1,3-Di-tert-butylaziridine-2-one: A closely related compound with similar steric hindrance.

Uniqueness: Aziridinone, 1,3-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and stability. This makes it more resistant to certain reactions compared to its simpler analogs, allowing for selective reactivity in synthetic applications .

Properties

CAS No.

14387-89-4

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1,3-ditert-butylaziridin-2-one

InChI

InChI=1S/C10H19NO/c1-9(2,3)7-8(12)11(7)10(4,5)6/h7H,1-6H3

InChI Key

CEPIDWHUQBLHJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)N1C(C)(C)C

Origin of Product

United States

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